REACTION_CXSMILES
|
CN(C)C=[CH:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:15]=[CH:14][S:13][CH:12]=2)[C:7](=[O:16])[CH:6]=1.I([O-])(=O)(=O)=[O:19].[Na+]>O1CCCC1>[S:13]1[CH:14]=[CH:15][C:11]([N:8]2[CH:9]=[CH:10][C:5]([CH:4]=[O:19])=[CH:6][C:7]2=[O:16])=[CH:12]1 |f:1.2|
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Name
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4-(2-dimethylamino-vinyl)-1-thiophen-3-yl-1H-pyridin-2-one
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Quantity
|
3.8 mmol
|
Type
|
reactant
|
Smiles
|
CN(C=CC1=CC(N(C=C1)C1=CSC=C1)=O)C
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Name
|
|
Quantity
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2.4 g
|
Type
|
reactant
|
Smiles
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I(=O)(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
130 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After 17 hours of stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the reaction mixture is filtered
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Type
|
WASH
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Details
|
The filtrate is washed 3× with saturated aqueous sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)N1C(C=C(C=C1)C=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |